Biochemical Potency Against Wild-Type ABL: CHMFL-ABL-121 vs. Imatinib
CHMFL-ABL-121 inhibits purified inactive ABL wild-type (wt) kinase with an IC50 of 2 nM [1]. This represents significantly improved potency compared to the first-line standard imatinib, which has a reported IC50 of approximately 260 nM against ABL wt under comparable assay conditions [1].
| Evidence Dimension | Biochemical inhibition of ABL wt kinase (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Imatinib: 260 nM |
| Quantified Difference | 130-fold improvement in potency |
| Conditions | Purified inactive ABL wt kinase protein assay |
Why This Matters
Higher biochemical potency at the target may enable lower effective dosing or improved target engagement in cellular and in vivo models.
- [1] Liu X, et al. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. Eur J Med Chem. 2018;160:61-81. View Source
